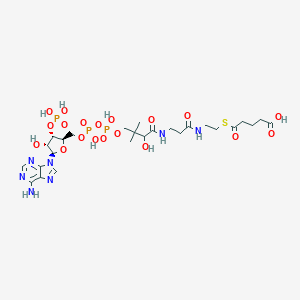
Glutaryl coenzyme A lithium salt
Descripción general
Descripción
Glutaryl coenzyme A (Glutaryl CoA) is an essential intermediate in the mitochondrial oxidation of amino acids such as lysine, hydroxylysine, and tryptophan. It plays a crucial role in various metabolic pathways, including the catabolism of these amino acids. Glutaryl CoA serves as a substrate for specific enzymes involved in energy production and biosynthesis .
Molecular Structure Analysis
The molecular formula of Glutaryl CoA is C26H42N7O19P3S , with a molecular weight of approximately 881.63 g/mol . Its structure consists of a glutaric acid moiety linked to a CoA group. The CoA portion includes an adenine nucleotide, a pantothenic acid, and a thiol group. The overall structure is critical for its biological functions .
Aplicaciones Científicas De Investigación
Intermediate in Amino Acid Metabolism
Glutaryl coenzyme A lithium salt is an intermediate in the metabolism (catabolism) of the amino acids lysine and tryptophan . This means it plays a crucial role in the breakdown and utilization of these amino acids in the body.
Comparative Study of Acylomes
This compound has been used in the comparative study of acylomes of β-Hydroxy β-methylglutaryl-CoA (HMG-CoA) and glutaryl-CoA by quantitative proteomics . This research helps in understanding the differences and similarities in the metabolic pathways involving these compounds.
Component of Assay Buffer for Biosensor Activity Experiments
Glutaryl coenzyme A lithium salt has been used as a component of the assay buffer for in vitro biosensor activity experiments for FapR-NLuc proteins . This indicates its importance in the field of biosensor development and testing.
Testing Effect on Pyruvate Kinase Activity
It has been used to test its effect on pyruvate kinase activity inhibition in a549 lysate . This research can provide insights into the regulation of this key enzyme in glycolysis.
Research on Mitochondrial Oxidation
Glutaryl CoA is an intermediate in the mitochondrial oxidation of lysine, hydroxylysine, and tryptophan . Therefore, Glutaryl coenzyme A lithium salt can be used in research related to these metabolic processes in mitochondria.
Comparative Studies of Coenzymes
Due to its structural and functional similarities with other coenzymes, Glutaryl coenzyme A lithium salt can be used in comparative studies of coenzymes . This can help in understanding the common and unique features of different coenzymes.
Mecanismo De Acción
Target of Action
Glutaryl coenzyme A lithium salt, also known as Glutaryl CoA, is an intermediate in the mitochondrial oxidation of lysine, hydroxylysine, and tryptophan . It plays a crucial role in the catabolism of these amino acids .
Mode of Action
It is known to be involved in the catabolism of certain amino acids, where it acts as an intermediate . It is also used in comparative studies of acylomes of β-Hydroxy β-methylglutaryl-CoA (HMG-CoA) and glutaryl-CoA by quantitative proteomics .
Biochemical Pathways
Glutaryl CoA is a key player in the biochemical pathways of lysine, hydroxylysine, and tryptophan oxidation . It is also involved in the glutaryl-CoA dehydrogenation pathway, where it is converted into glutaconyl-CoA . This pathway is crucial for the catabolism of several amino acids and aromatic compounds .
Result of Action
The primary result of Glutaryl CoA’s action is the facilitation of the catabolism of certain amino acids, leading to the production of energy within the mitochondria . It also plays a role in the biosensor activity experiments for FapR-NLuc proteins .
Propiedades
IUPAC Name |
lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O19P3S.Li/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33;/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/p-1/t14-,19-,20-,21?,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBHXDQAXXCWCW-ZGKPXNHUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41LiN7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
lithium;5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate | |
CAS RN |
103192-48-9 | |
| Record name | Glutaryl coenzyme A lithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















